molecular formula C10H6Cl2N2O B1486827 6-(2,5-Dichlorophenyl)pyrimidin-4-ol CAS No. 1690933-75-5

6-(2,5-Dichlorophenyl)pyrimidin-4-ol

Cat. No.: B1486827
CAS No.: 1690933-75-5
M. Wt: 241.07 g/mol
InChI Key: KSWBXDMJVVHABZ-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)pyrimidin-4-ol ( 1690933-75-5) is a pyrimidine-derivative chemical building block with a molecular formula of C10H6Cl2N2O and a molecular weight of 241.07 . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Studies on structurally similar pyrimidine and dichlorophenyl-based compounds have demonstrated potent activity against Gram-negative bacteria by targeting essential cytoplasmic enzymes, such as biotin carboxylase in the fatty acid synthesis pathway . Furthermore, related (dichlorophenyl)pyridine core structures have been identified as high-potency inhibitors of furin, a proprotein convertase involved in the activation of various viral glycoproteins, including the SARS-CoV-2 S protein, highlighting their potential as a starting point for broad-spectrum antiviral therapeutics . As a versatile scaffold, it offers researchers opportunities for synthetic optimization to modulate physicochemical properties, improve target affinity, and overcome cellular penetration barriers . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Key applications and research areas include: • Serving as a key intermediate in the synthesis of potential antibiotic compounds targeting multi-drug resistant Gram-negative pathogens . • Use as a core structure for the development of small-molecule inhibitors of proteases like furin, with applications in virology and oncology research . • Acting as a model compound for studying structure-activity relationships (SAR) and membrane permeability in medicinal chemistry campaigns .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWBXDMJVVHABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,5-Dichlorophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies involving this compound.

Synthesis of this compound

The synthesis of this compound typically involves reactions that introduce the 2,5-dichlorophenyl group onto a pyrimidine scaffold. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib, indicating strong anti-inflammatory effects.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Celecoxib0.04 ± 0.010.04 ± 0.01
This compoundTBDTBD

Note: TBD indicates values that require further research for precise quantification.

Antimicrobial Activity

In vitro studies have shown that certain pyrimidine derivatives exhibit potent activity against Plasmodium falciparum, the malaria-causing parasite. The presence of the dichlorophenyl group is believed to enhance binding affinity to dihydrofolate reductase (DHFR), a critical enzyme in the parasite's lifecycle.

Table 2: Antimicrobial Efficacy Against Plasmodium falciparum

CompoundKi (nM) Wild-TypeKi (nM) Mutant Strain
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Preliminary results indicated that it possesses cytotoxic effects with GI50 values within a promising range.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineGI50 Value (nM)
MCF-7TBD
HCT-116TBD
HepG-2TBD

Structure–Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The dichlorophenyl moiety is crucial for enhancing lipophilicity and improving binding interactions with target enzymes or receptors. Studies suggest that electron-withdrawing groups at specific positions on the phenyl ring significantly influence the compound's potency.

Case Studies

  • Anti-inflammatory Studies : In a study evaluating various pyrimidine derivatives for COX inhibition, several compounds showed enhanced activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The SAR indicated that substituents on the pyrimidine ring could modulate the selectivity towards COX-1 or COX-2.
  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested against P. falciparum. The results indicated that modifications at the 6-position significantly affected inhibitory potency against DHFR.
  • Anticancer Trials : In vitro assays on human cancer cell lines revealed that certain derivatives exhibited potent antiproliferative effects, leading to further exploration of their mechanisms of action as dual inhibitors targeting EGFR and VEGFR pathways.

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Properties
This compound C₁₀H₆Cl₂N₂O ~253.08 (estimated) 2,5-Cl₂Ph, 4-OH 1 / 3 Asymmetric halogenation, moderate polarity
6-(3,5-Dichlorophenyl)-2-phenyl-4-(CF₃)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.20 3,5-Cl₂Ph, 2-Ph, 4-CF₃ 0 / 5 High lipophilicity, commercial availability
6-(4-Methoxyphenyl)pyrimidin-4-ol C₁₁H₁₀N₂O₂ 202.21 4-OMePh, 4-OH 1 / 3 Enhanced solubility, lower molecular weight
6-(2,5-Dichlorophenyl)-2-thioureido-4-CF₃pyrimidine C₁₂H₇Cl₂F₃N₄S 367.18 2,5-Cl₂Ph, 2-thioureido, 4-CF₃ 2 / 6 Increased H-bond capacity, metabolic stability

Research Implications

  • Synthetic Utility: The 2,5-dichlorophenyl substitution offers a less-explored regiochemical profile compared to the common 3,5-dichloro analogs, enabling novel structure-activity relationship (SAR) studies .
  • Material Science : Symmetric halogenation (e.g., 3,5-dichloro) may improve crystallinity for X-ray diffraction studies, as evidenced by techniques like APEX2 and SADABS in related compounds .

Preparation Methods

Preparation of Key Pyrimidine Intermediates

A relevant precursor is 2,5-diamino-4,6-dichloropyrimidine , which can be synthesized by chlorination of hydroxypyrimidine derivatives using phosphorus oxychloride in the presence of quaternary ammonium chlorides as solvents. This reaction is typically conducted at elevated temperatures (~100–105°C) for extended periods (20–30 hours) to ensure complete chlorination at the 4 and 6 positions of the pyrimidine ring. The process involves:

  • Heating 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with phosphorus oxychloride and a quaternary ammonium chloride (e.g., methyltriethylammonium chloride) at 105°C for 20–28 hours.
  • Subsequent work-up involves quenching with water and sodium hydroxide, extraction with ethyl acetate, and purification steps including filtration through silica to remove impurities and colored byproducts.

This method provides the dichloropyrimidine intermediate in yields ranging from 50% to 65% depending on scale and conditions.

Formation of the Hydroxyl Group at Position 4

The 4-hydroxypyrimidine moiety can be formed by hydrolysis of 4-chloropyrimidine derivatives or by direct condensation reactions involving hydroxyl-containing precursors. In some syntheses, the hydroxyl group arises from controlled hydrolysis or substitution of halogen atoms on the pyrimidine ring under mild basic conditions.

Example Synthetic Procedure (Adapted from Patent Literature)

Step Reagents & Conditions Description Yield/Notes
1 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride, methyltriethylammonium chloride, phosphorus oxychloride; 105°C, 28 hours Chlorination to 2,5-diamino-4,6-dichloropyrimidine 50-65% yield
2 6-Chloropyrimidine intermediate, 2,5-dichlorophenylboronic acid, Pd catalyst, base, solvent (e.g., THF, toluene) Palladium-catalyzed cross-coupling to introduce 2,5-dichlorophenyl group at position 6 Typical yields 60-80% (literature analogs)
3 Hydrolysis or substitution reaction to convert 4-chloro to 4-hydroxy group Formation of pyrimidin-4-ol moiety Moderate to high yields depending on conditions

Process Optimization and Industrial Considerations

  • Reaction Medium: Use of quaternary ammonium chlorides as solvents enhances chlorination efficiency and product isolation.
  • Temperature and Time: Elevated temperatures (~100–105°C) and prolonged reaction times (20–30 hours) are critical for complete conversion.
  • Purification: Filtration through celite and silica gel plugs removes inorganic salts and colored impurities, improving product purity.
  • Scalability: The described chlorination and substitution reactions are amenable to scale-up for industrial production with appropriate control of reaction parameters and purification steps.

Summary Table of Key Preparation Parameters

Parameter Conditions Remarks
Chlorination reagent Phosphorus oxychloride 2–10 molar equivalents relative to substrate
Solvent Quaternary ammonium chloride (e.g., methyltriethylammonium chloride) Enhances reaction and solubilization
Temperature 100–105°C Maintained for 20–30 hours
Work-up Quenching with water and NaOH, extraction with ethyl acetate pH control critical for product isolation
Purification Filtration through celite and silica gel Removes solids and color impurities
Coupling reaction Pd-catalyzed with arylboronic acid or arylzinc reagents For introduction of 2,5-dichlorophenyl group
Hydrolysis Mild base or aqueous conditions Converts 4-chloropyrimidine to 4-hydroxypyrimidine

Research Findings and Observations

  • The use of quaternary ammonium chlorides as reaction media is a key innovation improving chlorination efficiency and product yield.
  • Prolonged heating under controlled temperature and inert atmosphere prevents decomposition and side reactions.
  • Palladium-catalyzed cross-coupling provides a versatile and efficient route to introduce the 2,5-dichlorophenyl substituent with good selectivity and yields, as demonstrated in structurally related pyrimidine derivatives.
  • Hydrolysis steps must be carefully controlled to avoid overreaction or ring degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,5-Dichlorophenyl)pyrimidin-4-ol
Reactant of Route 2
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6-(2,5-Dichlorophenyl)pyrimidin-4-ol

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